1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Overview
Description
1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, also known as AET, is a compound that has gained significant attention in scientific research due to its unique properties. AET is a triazole derivative that has been used in the synthesis of various compounds and has been found to have potential applications in the field of medicinal chemistry.
Scientific Research Applications
- Hydrogels play a crucial role in regenerative medicine and tissue engineering. Researchers have synthesized maleimide-modified hyaluronic acid (HA) and gelatin hydrogels crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker .
- Hydrogels functionalized with 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can encapsulate stem cells. These gels provide a supportive environment for stem cell survival, proliferation, and differentiation .
Drug Delivery Systems
Stem Cell Encapsulation
Synthetic Chemistry
Mechanism of Action
Target of Action
Similar compounds have been used as cross-linking agents in the preparation of sensitive nanosystems for cancer research .
Mode of Action
It’s worth noting that similar compounds have been used as cross-linking agents, suggesting that they may interact with their targets through the formation of covalent bonds .
Result of Action
Similar compounds have been used in the preparation of sensitive nanosystems for cancer research, suggesting potential applications in targeted drug delivery .
properties
IUPAC Name |
1-(2-aminoethyl)triazole-4-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-1-2-9-3-4(5(10)11)7-8-9;/h3H,1-2,6H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUWOEDRFADWDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride | |
CAS RN |
1706435-74-6 | |
Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-aminoethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.